molecular formula C24H15F2NO4 B2501124 7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902624-49-1

7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2501124
CAS RN: 902624-49-1
M. Wt: 419.384
InChI Key: ZZSHYPJOUGQMKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives is a topic of interest due to their potential pharmacological properties. In the first paper, a series of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized using 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a starting material. The most potent compound identified, 7-(4-fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline, demonstrated significant anticonvulsant activity with low neurotoxicity, indicating the potential of fluorinated quinolines in therapeutic applications .

Molecular Structure Analysis

The second paper provides insight into the molecular structure of fluorine-substituted quinazolin-amine derivatives. Through Michael addition reactions, two isomers were generated, each possessing a chiral carbon atom. The crystal structures revealed that the compounds crystallize in an achiral space group and form a 3D network through hydrogen bonds and π-π interactions. The presence of fluorine substituents on the aromatic rings plays a crucial role in the solubility and potential biological activity of these compounds .

Chemical Reactions Analysis

The third paper discusses the photochemistry of fluorinated quinolone derivatives, specifically their phototoxicity and the mechanisms of photodegradation. The study found that fluorinated quinolones undergo heterolytic defluorination upon exposure to light, leading to the generation of aryl cations in solution. The efficiency of this process varies depending on the substitution pattern of the quinolone, with certain derivatives being more photostable than others. This defluorination process is relevant to the phototoxicity observed in some fluoroquinolone drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinoline derivatives are influenced by the presence of fluorine atoms on the aromatic rings. Fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The solubility of the compounds can also be significantly improved, as demonstrated by the increased solubility of the quinazolin-amine derivatives in water or PBS buffer . The photostability of these compounds is variable and is an important consideration for their therapeutic use, given the potential for phototoxic side effects .

Scientific Research Applications

Photoinduced C-F Bond Cleavage

Research on fluorinated quinolones, such as norfloxacin and enoxacin, has revealed their phototoxic potential due to heterolytic defluorination processes. These studies suggest a pathway for generating aryl cations in solution, indicating the complex photochemistry of these compounds. This knowledge has implications for the design of safer and more effective therapeutic agents and can inform studies on environmental degradation of fluorinated pollutants (Fasani et al., 1999).

Novel Antibacterial Agents

Fluoroquinolones have been identified as a major class of antibacterial agents. Structural modifications, such as introducing m-aminophenyl groups, have led to compounds with potent antibacterial activities against a wide range of bacteria. This line of research underscores the importance of structural diversity in developing new antibacterial drugs and provides insights into the structure-activity relationships critical for antibacterial efficacy (Kuramoto et al., 2003).

Anticancer Activity

The synthesis of new derivatives, such as 1,2,4-triazolo[4,3-a]-quinoline ureas, demonstrates the potential anticancer applications of fluorinated compounds. These derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the role of quinoline derivatives in developing novel anticancer therapies (Reddy et al., 2015).

Fluorescence Applications

Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems. The search for new compounds with enhanced sensitivity and selectivity continues to be a significant area of research, with quinoline derivatives offering promising avenues for developing novel fluorescent probes (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2NO4/c25-16-5-1-14(2-6-16)11-27-12-19(23(28)15-3-7-17(26)8-4-15)24(29)18-9-21-22(10-20(18)27)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHYPJOUGQMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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